REACTION_CXSMILES
|
Br.[OH:2][C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([NH:15][CH3:16])[C:8]2=O.[ClH:17]>[Pd].O>[ClH:17].[OH:2][C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([NH:15][CH3:16])[CH2:8]2 |f:0.1,5.6|
|
Name
|
Hastelloy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washing with hot water
|
Type
|
CONCENTRATION
|
Details
|
The aqueous solution is concentrated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
the resulting solid is warm
|
Type
|
CUSTOM
|
Details
|
triturated with 100 ml of 37% hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting solid is recrystallized from acetone
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C
|
Name
|
|
Type
|
|
Smiles
|
Cl.OC1=C2CCC(CC2=CC=C1O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |